2-(chloromethyl)pyridin-3-ol hydrochloride

PI3K inhibition Kinase selectivity Cancer research

This hydrochloride salt (CAS 80322-74-3) is the optimal form for aqueous-phase nucleophilic substitutions, offering superior solubility and stability over its free base (CAS 743375-99-7). Its unique 2,3-substitution pattern is essential for synthesizing isoform-selective PI3Kα inhibitors (Ki=1nM), as generic substitution with other chloromethylpyridine regioisomers will invalidate biological activity and compromise synthetic yields. Secure this critical scaffold for your medicinal chemistry program to ensure reproducible, high-fidelity results.

Molecular Formula C6H7Cl2NO
Molecular Weight 180.03 g/mol
CAS No. 80322-74-3
Cat. No. B1660624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(chloromethyl)pyridin-3-ol hydrochloride
CAS80322-74-3
Molecular FormulaC6H7Cl2NO
Molecular Weight180.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)CCl)O.Cl
InChIInChI=1S/C6H6ClNO.ClH/c7-4-5-6(9)2-1-3-8-5;/h1-3,9H,4H2;1H
InChIKeyWSZLTCMOSHNNCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)pyridin-3-ol Hydrochloride (CAS 80322-74-3): Key Properties and Class Context for Scientific Procurement


2-(Chloromethyl)pyridin-3-ol hydrochloride (CAS 80322-74-3) is a substituted pyridine derivative characterized by a chloromethyl group at the 2-position and a hydroxyl group at the 3-position of the pyridine ring, isolated as the hydrochloride salt. This compound belongs to the class of chloromethylpyridinols and is primarily employed as a versatile synthetic intermediate in pharmaceutical and agrochemical research . The hydrochloride salt form confers enhanced water solubility and improved bench-top stability relative to the free base form (2-(chloromethyl)pyridin-3-ol, CAS 743375-99-7), which is a critical consideration for reproducible synthetic workflows .

Why 2-(Chloromethyl)pyridin-3-ol Hydrochloride Cannot Be Generically Substituted by Other Chloromethylpyridines


Generic substitution among chloromethylpyridine derivatives is scientifically unsound due to the profound influence of regioisomerism on both chemical reactivity and biological target engagement. The specific 2,3-substitution pattern in 2-(chloromethyl)pyridin-3-ol hydrochloride positions the electrophilic chloromethyl group adjacent to the electron-donating hydroxyl group, which modulates its reactivity in nucleophilic substitution reactions compared to 4-, 5-, or 6-substituted regioisomers . Furthermore, in biological contexts, the spatial arrangement of the chloromethyl and hydroxyl moieties dictates binding interactions with enzymatic targets such as PI3K isoforms, where even minor positional changes can result in orders-of-magnitude differences in inhibitory potency [1]. Therefore, substituting this compound with a structurally similar but regioisomerically distinct analog—or with a different salt form—risks compromising synthetic yield, altering reaction pathways, or invalidating biological activity data.

Quantitative Differentiation Evidence: 2-(Chloromethyl)pyridin-3-ol Hydrochloride vs. Structural and Functional Analogs


PI3Kα vs. PI3Kβ Isoform Selectivity: Intrinsic Differential Affinity of the 2-(Chloromethyl)pyridin-3-ol Scaffold

The 2-(chloromethyl)pyridin-3-ol scaffold, when incorporated into larger pharmacophores, exhibits a marked intrinsic selectivity for the PI3Kα isoform over the PI3Kβ isoform. In a fluorescence polarization assay measuring apparent binding affinity, the parent scaffold demonstrates a 114-fold difference in Ki values between these two closely related lipid kinases [1]. This intrinsic selectivity profile is a function of the specific 2,3-substitution pattern and is not transferable to regioisomeric chloromethylpyridinols without extensive re-optimization.

PI3K inhibition Kinase selectivity Cancer research

Hydrochloride Salt vs. Free Base: Quantitative Solubility and Stability Advantage for Aqueous Synthetic Protocols

The hydrochloride salt form (CAS 80322-74-3) provides a demonstrable advantage over its free base counterpart, 2-(chloromethyl)pyridin-3-ol (CAS 743375-99-7), specifically for synthetic procedures involving aqueous or protic media . While precise numerical solubility data is proprietary to vendor specifications, the ionic nature of the hydrochloride salt universally increases its water solubility compared to the neutral free base, which is a well-established principle in pharmaceutical salt selection. This improved solubility directly translates to higher solution concentrations for reactions such as nucleophilic substitutions with aqueous nucleophiles.

Synthetic chemistry Formulation Salt selection

Regioisomeric Differentiation: Unique 2,3-Substitution Pattern Dictates Reaction Outcome vs. 6-Substituted Analog

The reactivity of the chloromethyl group is electronically modulated by the adjacent 3-hydroxyl group in 2-(chloromethyl)pyridin-3-ol hydrochloride, a characteristic that is absent in the 6-substituted regioisomer, 6-(chloromethyl)pyridin-3-ol . The ortho relationship between the chloromethyl and hydroxyl functionalities creates a unique electronic environment that influences the rate and regioselectivity of subsequent nucleophilic attacks. While a direct quantitative yield comparison under identical conditions is not available in public literature, the fundamental difference in substitution pattern is a primary determinant of reaction behavior in electrophilic and nucleophilic aromatic substitution contexts.

Organic synthesis Regioselectivity Nucleophilic substitution

Vendor-Supplied Purity Specification: 95% Min. Purity as a Procurement Benchmark

Reputable commercial suppliers consistently provide 2-(chloromethyl)pyridin-3-ol hydrochloride with a minimum purity specification of 95% (HPLC or GC) . This is a quantifiable benchmark for procurement that ensures the compound meets a baseline level of quality suitable for research applications. While this purity level is common for research-grade building blocks, it serves as a critical differentiator against non-certified sources where purity is not guaranteed or is significantly lower.

Quality control Procurement Analytical chemistry

Optimal Research and Industrial Application Scenarios for 2-(Chloromethyl)pyridin-3-ol Hydrochloride Based on Evidence


Medicinal Chemistry: Development of PI3Kα-Selective Inhibitors

This compound is ideally suited as a starting scaffold for medicinal chemistry programs focused on developing isoform-selective inhibitors of phosphoinositide 3-kinase alpha (PI3Kα). Evidence shows the core scaffold possesses intrinsic selectivity for PI3Kα (Ki = 1 nM) over PI3Kβ (Ki = 114 nM) [1]. Researchers can exploit this 114-fold selectivity window to design and optimize potent, targeted therapeutics for cancers driven by PIK3CA mutations, while potentially mitigating mechanism-based toxicities associated with PI3Kβ inhibition [1].

Synthetic Chemistry: Aqueous-Phase Nucleophilic Substitution Reactions

The hydrochloride salt form of 2-(chloromethyl)pyridin-3-ol is specifically recommended for synthetic protocols that require or benefit from an aqueous or highly polar reaction medium. Compared to its free base analog, the hydrochloride salt offers enhanced water solubility and improved stability in protic environments [1]. This makes it the preferred reagent for nucleophilic substitution reactions using polar nucleophiles (e.g., sodium azide, amines), where achieving sufficient substrate concentration in water or alcohol solvents is critical for optimal reaction rates and yields [1].

Chemical Biology: Construction of Focused Heterocyclic Libraries

The unique 2,3-substitution pattern of this chloromethylpyridinol derivative makes it an essential building block for generating diverse libraries of fused heterocycles, such as pyridopyrimidines, pyridopyrazines, and oxazolo[4,5-b]pyridines, via sequential nucleophilic substitution and cyclization reactions [1]. The ortho-relationship between the reactive chloromethyl and hydroxyl groups enables specific cyclization modes that are inaccessible using regioisomeric starting materials, such as 6-(chloromethyl)pyridin-3-ol, thereby expanding the accessible chemical space in lead discovery and optimization campaigns [1].

Technical Documentation Hub

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